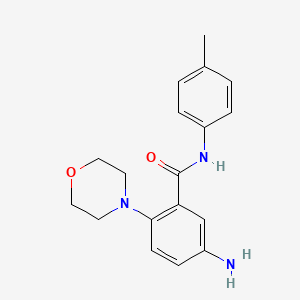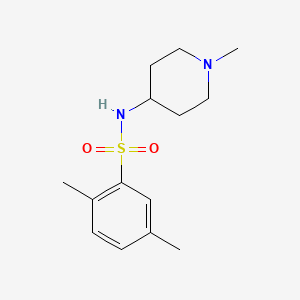
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as KU-60019, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against a specific protein kinase known as ataxia-telangiectasia mutated (ATM).
Wirkmechanismus
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide acts as a potent and selective inhibitor of the ATM protein kinase. This protein kinase plays a critical role in the DNA damage response pathway, which is responsible for repairing DNA damage that occurs in cells. By inhibiting ATM, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can prevent the repair of DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects:
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have a significant impact on cancer cell growth and survival. This compound can sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. Additionally, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is its potent inhibitory activity against ATM. This compound is highly selective for ATM and does not inhibit other protein kinases, making it an ideal tool for studying the DNA damage response pathway. However, one of the limitations of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective ATM inhibitors that can be used in cancer treatment. Additionally, researchers are exploring the use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes. Finally, studies are underway to investigate the potential use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in other disease areas, such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
The synthesis of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and morpholine to form 4-morpholinobenzoyl chloride. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to produce 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the ATM protein kinase. ATM is a critical regulator of the DNA damage response pathway, and its inhibition by 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can lead to increased cancer cell death.
Eigenschaften
IUPAC Name |
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-2-5-15(6-3-13)20-18(22)16-12-14(19)4-7-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBTQIFCYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)


![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)
